molecular formula C12H9F2N B1342713 4-Fluoro-2-(4-fluorophenyl)aniline CAS No. 188731-35-3

4-Fluoro-2-(4-fluorophenyl)aniline

Cat. No.: B1342713
CAS No.: 188731-35-3
M. Wt: 205.2 g/mol
InChI Key: UISDZSQMKDJQDU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-fluorophenyl)aniline is a fluorinated aromatic amine with the molecular formula C₁₂H₈F₂N (calculated molecular weight: 204.1 g/mol). Its structure consists of an aniline core substituted with a fluorine atom at the 4-position and a 4-fluorophenyl group at the 2-position. This dual fluorination enhances electronic properties, such as electron-withdrawing effects, which are critical in medicinal chemistry for improving metabolic stability and binding affinity .

  • Coupling reactions using carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) to link fluorophenyl acetic acid with aniline derivatives .
  • Thioamination strategies for introducing sulfur-containing substituents, as seen in related fluorophenyl anilines .

Applications: The compound serves as a key intermediate in pharmaceuticals, particularly in the synthesis of kinase inhibitors and fluorinated quinazolines with anticancer activity .

Properties

IUPAC Name

4-fluoro-2-(4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISDZSQMKDJQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291133
Record name 4′,5-Difluoro[1,1′-biphenyl]-2-amine
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Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188731-35-3
Record name 4′,5-Difluoro[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
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Record name 4′,5-Difluoro[1,1′-biphenyl]-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-(4-fluorophenyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-fluorophenyl)aniline typically involves the reaction of 4-fluoronitrobenzene with aniline under specific conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques to reduce the nitro group in 4-fluoronitrobenzene to an amine group. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-fluorophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives that have significant applications in pharmaceuticals and material sciences .

Scientific Research Applications

4-Fluoro-2-(4-fluorophenyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-fluorophenyl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Fluoro-2-(4-fluorophenyl)aniline with five analogous fluorinated aniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications
4-Fluoro-2-(4-fluorophenyl)aniline C₁₂H₈F₂N 204.1 4-F, 2-(4-F-C₆H₄) EDC/HOBt coupling , Thioamination Pharmaceutical intermediates
4-Fluoro-2-(trifluoromethoxy)aniline C₇H₅F₄NO 195.1 4-F, 2-(CF₃O) Substitution/functionalization Chemical intermediates
N-(4-Fluorophenyl)-N-methyl-2-(PhS)aniline C₁₉H₁₅FNS₂ 340.5 N-Me, 2-(PhS), 4-F-C₆H₄ CsF-mediated thioamination Organic synthesis research
6-(4-Fluorophenyl)-4-anilinoquinazoline C₂₀H₁₄ClFN₄ 376.8 Quinazoline core, 4-F-C₆H₄, Cl Suzuki-Miyaura cross-coupling EGFR tyrosine kinase inhibitors
Para-fluorobutyryl fentanyl C₂₃H₂₈FN₃O 381.5 Piperidinyl, butanamide, 4-F-C₆H₄ Substitution with 4-fluoroaniline Opioid analog (controlled substance)

Key Differences and Implications

Thioether and N-methyl groups in N-(4-Fluorophenyl)-N-methyl-2-(PhS)aniline introduce steric bulk and alter electronic properties, affecting reactivity in further synthetic modifications . The quinazoline core in 6-(4-fluorophenyl)-4-anilinoquinazoline enables π-π stacking interactions critical for kinase inhibition .

Biological Activity :

  • Fluorinated anilines in quinazoline derivatives show enhanced anticancer activity due to improved binding to EGFR tyrosine kinases .
  • Para-fluorobutyryl fentanyl demonstrates potent opioid effects, highlighting the pharmacological risks of fluorinated aniline derivatives in illicit drug design .

Synthetic Challenges :

  • Low yields (e.g., 2% in related indole-aniline syntheses ) and purification requirements (e.g., flash chromatography ) are common hurdles.
  • Suzuki-Miyaura cross-coupling enables precise aryl group introduction but requires palladium catalysts and optimized conditions .

Biological Activity

4-Fluoro-2-(4-fluorophenyl)aniline is an organofluorine compound with the molecular formula C12H9F2N. It features two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development and material sciences.

The biological activity of 4-Fluoro-2-(4-fluorophenyl)aniline can be understood through its interaction with various biochemical pathways. Similar compounds have demonstrated the ability to affect cellular processes, suggesting that this compound may also exhibit diverse biological effects.

Target of Action

  • Bioactive Aromatic Compounds : Compounds similar to 4-Fluoro-2-(4-fluorophenyl)aniline often target specific enzymes or receptors, leading to alterations in metabolic pathways.

Mode of Action

  • Interaction with Targets : The presence of fluorine atoms enhances the compound's affinity for biological targets, potentially leading to increased efficacy in therapeutic applications.

Biochemical Pathways

  • Indole Derivatives : Structurally similar indole derivatives have been shown to influence a range of biochemical pathways, indicating that 4-Fluoro-2-(4-fluorophenyl)aniline may have comparable effects.

Biological Activity Overview

Research indicates that 4-Fluoro-2-(4-fluorophenyl)aniline exhibits a variety of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some findings indicating possible efficacy against certain cancer cell lines.
  • Pharmacological Applications : The compound is being explored for its role in drug development, particularly in enhancing pharmacokinetic properties.

Comparative Analysis

The biological activity of 4-Fluoro-2-(4-fluorophenyl)aniline can be compared with similar compounds to highlight its unique characteristics:

Compound NameStructure FeaturesNotable Activities
4-FluoroanilineSingle fluorine atomModerate antimicrobial activity
2-FluoroanilineSingle fluorine atomLimited anticancer properties
4-Fluoro-2-nitroanilineNitro group instead of amineExhibits some cytotoxic effects
4-Fluoro-2-(4-fluorophenyl)aniline Two fluorine atomsPotentially enhanced stability and activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of 4-Fluoro-2-(4-fluorophenyl)aniline:

  • Synthesis and Characterization : The compound is synthesized via catalytic hydrogenation techniques from 4-floronitrobenzene, demonstrating scalability for industrial applications.
  • Antimicrobial Studies : In vitro assays have shown promising results against bacterial strains, with further investigations needed to elucidate the mechanisms involved.
  • Anticancer Research : Preliminary data indicate that the compound may inhibit the growth of specific cancer cell lines, warranting further exploration into its potential as an anticancer agent.

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